molecular formula C13H13F3N2O2 B4411731 5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No. B4411731
M. Wt: 286.25 g/mol
InChI Key: RDWLDVFNEGXYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one, also known as Ro 115-1240, is a potent and selective antagonist of the human orexin-1 receptor. Orexin-1 receptor antagonists have been researched extensively for their potential therapeutic applications in various disorders, including sleep disorders, addiction, and obesity.

Mechanism of Action

5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one 115-1240 is a selective antagonist of the human orexin-1 receptor. Orexin-1 receptors are primarily located in the hypothalamus and are involved in the regulation of wakefulness, appetite, and reward. By blocking the orexin-1 receptor, this compound 115-1240 reduces wakefulness and decreases the reinforcing effects of drugs of abuse, making it a potential treatment option for addiction. Additionally, this compound 115-1240 decreases food intake and body weight by reducing appetite, making it a potential treatment option for obesity.
Biochemical and Physiological Effects:
This compound 115-1240 has been shown to decrease wakefulness and increase sleep in animal studies. It has also been shown to reduce the reinforcing effects of drugs of abuse, including cocaine and nicotine. Additionally, this compound 115-1240 has been shown to decrease food intake and body weight in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one 115-1240 in lab experiments is its selectivity for the orexin-1 receptor, which allows for more precise targeting of the receptor. Additionally, this compound 115-1240 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound 115-1240 is its limited availability, which may make it difficult to obtain for some experiments.

Future Directions

There are several future directions for the research on 5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one 115-1240. One potential direction is the investigation of its potential therapeutic applications in other disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound 115-1240 and its effects on the brain and body. Finally, the development of more selective and potent orexin-1 receptor antagonists may lead to the development of more effective treatments for sleep disorders, addiction, and obesity.

Scientific Research Applications

5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one 115-1240 has been extensively studied for its potential therapeutic applications in various disorders. It has been shown to be effective in the treatment of sleep disorders, including insomnia and narcolepsy. Studies have also suggested its potential use in the treatment of addiction, particularly for cocaine and nicotine addiction. Additionally, this compound 115-1240 has been investigated for its potential role in the regulation of appetite and body weight, making it a potential treatment option for obesity.

properties

IUPAC Name

5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-2-8-18-10(9-6-4-3-5-7-9)17-12(20,11(18)19)13(14,15)16/h3-7,20H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWLDVFNEGXYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC(C1=O)(C(F)(F)F)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
5-hydroxy-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

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